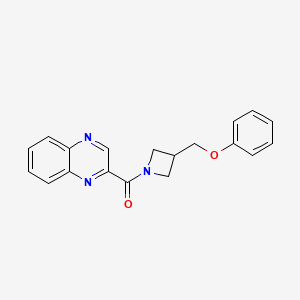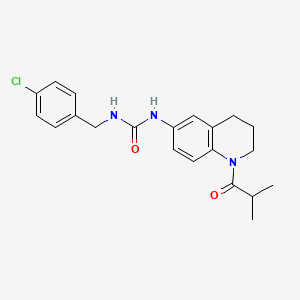
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide serves as a versatile precursor in organic synthesis, contributing to the development of polyhydroxylated compounds and chalcone-based polyacrylamides. Research highlights its utility in stereoselective synthesis, where it facilitates the creation of derivatives with specific spatial configurations, essential for the development of β-peptides and various polymeric materials.
Polyhydroxylated Compounds : The compound provides a foundation for the stereocontrolled synthesis of polyhydroxylated cyclohexane β-amino acids derivatives, crucial in drug discovery and development due to their biological activity and potential therapeutic applications (Masesane & Steel, 2003).
Polymeric Materials : Its role in the synthesis of novel polymers is highlighted by the development of polycyclic chalcone-containing polyacrylamides with promising antimicrobial activities. These materials, derived through Claisen–Schmidt condensation and ultrasonic irradiation reduction, showcase potential applications in biotechnology and materials science (Boopathy, Selvam, Johnsanthoshkumar, & Subramanian, 2017).
Applications in Chiral Separations
The compound's derivatives also find applications in chiral separations, where they contribute to the development of chiral stationary phases for the separation of enantiomers. This application is vital in pharmaceuticals, where the chirality of drugs can affect their efficacy and safety.
- Chiral Stationary Phases : Surface molecularly imprinted polymers (SMIPs) derived from acrylamide copolymers have been used as chiral stationary phases in high-performance liquid chromatography (HPLC) for the separation of enantiomers, showcasing the compound's contribution to analytical chemistry and pharmaceutical quality control (Dong et al., 2017).
Environmental and Biological Applications
Further research explores its environmental applications, specifically in soil treatment, and its potential biological activities, emphasizing its versatility across various scientific domains.
Soil Treatment : Studies have investigated the amidase activity in polyacrylamide-treated soils, providing insights into the environmental impact and potential bioremediation applications of polyacrylamide derivatives in agriculture (Kay-Shoemake et al., 2000).
Antimicrobial and Antioxidant Activities : The synthesis of nitrogen-containing naphtho(2,1-b)furan derivatives and their evaluation for antimicrobial and antioxidant activities underscore the compound's relevance in developing new pharmaceutical agents with potential therapeutic benefits (Nagaraja et al., 2007).
Propiedades
IUPAC Name |
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-18(12-20-19(22)9-8-14-10-11-23-13-14)17-7-3-5-15-4-1-2-6-16(15)17/h1-11,13,18,21H,12H2,(H,20,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBRTVJAQFIEAS-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C=CC3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)/C=C/C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-(((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2566368.png)
![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2566369.png)


![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2566373.png)


![2-[Benzyl-[(2,5-dimethylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2566380.png)


![Benzonitrile;2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2566384.png)
![2-(2,4-Dichlorophenoxy)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2566386.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2566387.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-[(2,6-dimethylmorpholino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2566388.png)